2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile
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Overview
Description
2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting from a suitable benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.
Functional Group Modifications: Introduction of the benzoyl group, methoxy group, and nitro group through various substitution reactions.
Final Assembly: Coupling reactions to attach the benzyl and carbonitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization might be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and isoquinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.
Reduction Products: Amino derivatives from nitro group reduction.
Substitution Products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible antimicrobial properties due to its functional groups.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the methoxy and nitro groups.
1-(3-Methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the benzoyl group.
Uniqueness
2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C25H19N3O4 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-benzoyl-1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C25H19N3O4/c1-32-22-13-7-11-20(23(22)28(30)31)16-25(17-26)21-12-6-5-8-18(21)14-15-27(25)24(29)19-9-3-2-4-10-19/h2-15H,16H2,1H3 |
InChI Key |
BDPGLLUOPLWKJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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